1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one
Overview
Description
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one is a heterocyclic compound that features both imidazole and thiazole rings fused togetherThe imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is often associated with antimicrobial and anti-inflammatory properties .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .
Biochemical Pathways
Imidazole-containing compounds have been found to impact a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Related imidazole-based compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative aminocarbonylation and cyclization processes . These interactions are crucial for the formation of carbonylated imidazo[2,1-b]thiazole derivatives, which have potential therapeutic applications. Additionally, this compound may exhibit inhibitory or modulatory effects on specific enzymes, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of imidazo[2,1-b]thiazole can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the mechanistic pathway of carbonylated imidazo[2,1-b]thiazole derivatives involves amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization . These steps result in the formation of active intermediates that can interact with target proteins and enzymes, modulating their activity and function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown varying degrees of stability under different experimental conditions, with some studies reporting degradation over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit therapeutic effects, while at higher doses, it may cause cellular toxicity and other adverse reactions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may undergo biotransformation through oxidative desulfation and other metabolic processes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cellular membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one typically involves multicomponent reactions that combine readily available starting materials. One common method involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This process occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of the desired product in yields up to 87% . Industrial production methods often utilize similar catalytic systems to ensure high efficiency and yield.
Chemical Reactions Analysis
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Comparison with Similar Compounds
1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature fused heterocyclic rings and exhibit similar biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: Known for their antimicrobial properties, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-2-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-4-9-3-2-8-7(9)11-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLPVWILDPTIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CN=C2S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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